![molecular formula C24H26N4O3S B6479947 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-17-4](/img/structure/B6479947.png)
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzylpiperidine moiety, which is a common structure in medicinal chemistry due to its bioactive properties . It also contains a cyano group and an oxazole ring, which may contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperidine moiety, an oxazole ring, and a cyano group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzylpiperidine moiety could undergo reactions typical of secondary amines, while the cyano group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide” (VU0611057-1), focusing on six unique applications:
Neuropharmacology
VU0611057-1 has shown potential in neuropharmacology, particularly in modulating neurotransmitter systems. It acts as a selective modulator of certain receptors in the brain, which can be beneficial in studying and potentially treating neurological disorders such as schizophrenia and depression. Its ability to influence synaptic transmission makes it a valuable tool for understanding the underlying mechanisms of these conditions .
Cancer Research
In cancer research, VU0611057-1 has been investigated for its role in inhibiting specific pathways that are crucial for cancer cell proliferation. Studies have shown that it can interfere with the signaling pathways involved in tumor growth and metastasis, making it a promising candidate for developing new anticancer therapies .
Cardiovascular Studies
The compound has also been explored in cardiovascular research. VU0611057-1 can modulate ion channels and receptors that play a critical role in heart function. This modulation can help in understanding cardiac arrhythmias and developing new treatments for heart diseases .
Immunology
In the field of immunology, VU0611057-1 has been used to study the immune response. It can affect the activity of immune cells, providing insights into autoimmune diseases and potential therapeutic approaches. Its role in modulating immune pathways makes it a valuable compound for immunological research .
Metabolic Disorders
Research has indicated that VU0611057-1 can influence metabolic pathways, making it relevant in the study of metabolic disorders such as diabetes and obesity. By modulating specific enzymes and receptors involved in metabolism, it offers a pathway to understanding and potentially treating these conditions .
Psychiatric Disorders
VU0611057-1 has applications in the study of psychiatric disorders beyond neuropharmacology. It has been used to investigate the biochemical and molecular basis of conditions like anxiety and bipolar disorder. Its ability to modulate neurotransmitter systems and receptor activity provides a deeper understanding of these complex disorders .
Safety and Hazards
Propriétés
IUPAC Name |
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27(2)32(29,30)21-10-8-20(9-11-21)23-26-22(17-25)24(31-23)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDVLPFUQKONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.